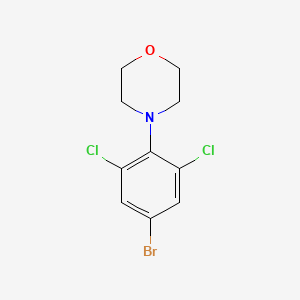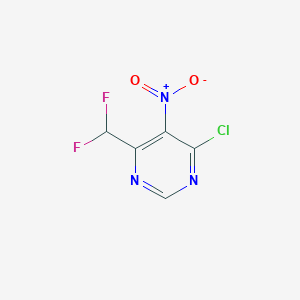
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chloro, difluoromethyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine typically involves the introduction of the chloro, difluoromethyl, and nitro groups onto a pyrimidine ring. One common method involves the nitration of a suitable pyrimidine precursor followed by chlorination and difluoromethylation. The reaction conditions often include the use of strong acids for nitration, such as nitric acid, and chlorinating agents like thionyl chloride or phosphorus oxychloride. Difluoromethylation can be achieved using reagents like difluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is also critical to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The difluoromethyl group can be oxidized under specific conditions to form difluoromethyl ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Oxidized Products: Such as difluoromethyl ketones or carboxylic acids.
Applications De Recherche Scientifique
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a kinase enzyme by binding to its active site, preventing the phosphorylation of target proteins.
In Agrochemicals: It may disrupt essential biological processes in pests or weeds, such as interfering with their nervous system or metabolic pathways.
Comparaison Avec Des Composés Similaires
4-Chloro-6-(trifluoromethyl)-5-nitropyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-6-(difluoromethyl)-5-(trifluoromethyl)pyridinylmethanol: Contains both difluoromethyl and trifluoromethyl groups on a pyridine ring.
Uniqueness: 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine is unique due to the presence of both chloro and difluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and agrochemical development.
Propriétés
Formule moléculaire |
C5H2ClF2N3O2 |
|---|---|
Poids moléculaire |
209.54 g/mol |
Nom IUPAC |
4-chloro-6-(difluoromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H2ClF2N3O2/c6-4-3(11(12)13)2(5(7)8)9-1-10-4/h1,5H |
Clé InChI |
DLDMZUGRMZMTDS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
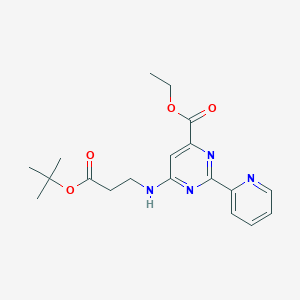
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)



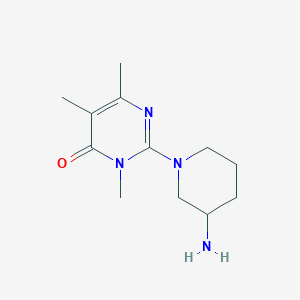

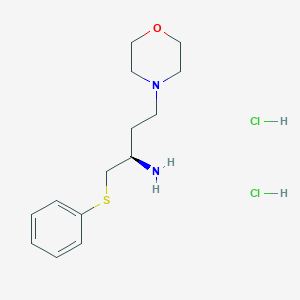

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
